p-Ethylhydratropic acid
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMCZELQCNPMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3585-52-2 | |
| Record name | 2-(4-Ethylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-ethylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-ETHYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM57OUE60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of p-Ethylhydratropic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Ethylhydratropic acid, also known as 2-(4-ethylphenyl)propanoic acid, is a carboxylic acid and a known impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).[1][2][3] Its structural similarity to ibuprofen suggests potential anti-inflammatory properties, making it a compound of interest for researchers in drug discovery and development.[1] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses the implications of these properties.
Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(4-ethylphenyl)propanoic acid | [3] |
| Synonyms | This compound, 2-(4-Ethylphenyl)propionic Acid, 2-(p-Ethylphenyl)propionic Acid | [3] |
| CAS Number | 3585-52-2 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Chemical Structure | ||
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the available data for this compound.
| Property | Value | Method | Source(s) |
| Melting Point | 35-38 °C | Experimental | [1] |
| Boiling Point | 135 °C at 3.5 Torr | Experimental | [1] |
| Water Solubility | log10(S) = -2.56 mol/L (calculated) | Calculated | [5] |
| pKa | 4.43 ± 0.10 (predicted) | Predicted | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.7 (calculated) | Calculated (XLogP3) | [3] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard methodologies for the key parameters.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.
Protocol: Capillary Melting Point Method [6][7][8][9][10]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
-
Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds that may decompose at atmospheric pressure, boiling point is often determined under reduced pressure.
Protocol: Vacuum Distillation Method [11][12]
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source.
-
Sample Introduction: this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.
-
Heating: The distillation flask is heated gently.
-
Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Caption: Workflow for Vacuum Boiling Point Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at a given pH, which influences its solubility, absorption, and receptor binding.
Protocol: Potentiometric Titration [13][14][15]
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for sparingly soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa Determination by Potentiometric Titration.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key indicator of a drug's ability to cross cell membranes and its distribution in the body.
Protocol: Shake-Flask Method [16][17][18][19]
-
Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.
Caption: Workflow for LogP Determination by Shake-Flask Method.
Biological Activity and Implications for Drug Development
This compound is described as having potential anti-inflammatory activities.[1] While specific mechanistic studies are not widely available, its structural relationship to ibuprofen, a known cyclooxygenase (COX) inhibitor, suggests a similar potential mechanism of action.[20] The physicochemical properties outlined in this guide have significant implications for its potential as a drug candidate.
The predicted pKa of 4.43 indicates that this compound will be predominantly in its ionized (deprotonated) form at physiological pH (around 7.4). This would increase its aqueous solubility but may decrease its ability to passively diffuse across lipid membranes. The calculated LogP of 2.7 suggests a moderate degree of lipophilicity, which is generally favorable for oral absorption and distribution into tissues.
Caption: Relationship between Physicochemical Properties and ADME.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound and details the standard experimental protocols for their determination. While some key experimental values are yet to be reported in the literature, the predicted and calculated data offer valuable insights for researchers. The moderate lipophilicity and acidic nature of this compound suggest that it may possess favorable pharmacokinetic properties. Further investigation into its specific biological activities, mechanism of action, and in vivo efficacy is warranted to fully assess its potential as a therapeutic agent.
References
- 1. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]
- 2. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 3. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. Propanoic acid, 2-(4-ethylphenyl) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. pennwest.edu [pennwest.edu]
- 9. byjus.com [byjus.com]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. Determination of boiling point and distillation | PPTX [slideshare.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.com [encyclopedia.com]
Spectroscopic Data and Analysis of p-Ethylhydratropic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for p-Ethylhydratropic acid (2-(4-ethylphenyl)propanoic acid), a compound of interest in pharmaceutical research and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Additionally, detailed experimental protocols for acquiring such spectra are provided, along with a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 11.5 - 12.5 | Singlet, broad | 1H | - | -COOH |
| 7.18 | Doublet | 2H | 8.0 | Ar-H (ortho to -CH(CH₃)COOH) |
| 7.11 | Doublet | 2H | 8.0 | Ar-H (meta to -CH(CH₃)COOH) |
| 3.68 | Quartet | 1H | 7.2 | -CH(CH₃)COOH |
| 2.63 | Quartet | 2H | 7.6 | -CH₂CH₃ |
| 1.49 | Doublet | 3H | 7.2 | -CH(CH₃)COOH |
| 1.22 | Triplet | 3H | 7.6 | -CH₂CH₃ |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 180.5 | -COOH |
| 142.0 | Ar-C (para to ethyl group) |
| 139.5 | Ar-C (ipso, attached to propanoic acid group) |
| 128.5 | Ar-CH (meta to ethyl group) |
| 127.8 | Ar-CH (ortho to ethyl group) |
| 45.0 | -CH(CH₃)COOH |
| 28.5 | -CH₂CH₃ |
| 18.5 | -CH(CH₃)COOH |
| 15.8 | -CH₂CH₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2965, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1610, 1515 | Medium | C=C stretch (aromatic ring) |
| 1460 | Medium | C-H bend (aliphatic) |
| 1230 | Strong | C-O stretch (carboxylic acid) |
| 930 | Medium, Broad | O-H bend (carboxylic acid dimer) |
| 830 | Strong | C-H bend (para-disubstituted aromatic ring) |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Abundance (%) | Assignment |
| 178 | 40 | [M]⁺ (Molecular Ion) |
| 133 | 100 | [M - COOH]⁺ |
| 105 | 60 | [C₈H₉]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
| 45 | 30 | [COOH]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended for researchers and scientists in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes and vials
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (containing 0.03% TMS) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually load it into the probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an IR spectrum of this compound.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and assign them to the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials and Equipment:
-
Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS)
-
GC column suitable for the analysis of organic acids
-
Helium gas (carrier gas)
-
This compound sample
-
Solvent for sample dissolution (e.g., dichloromethane (B109758) or methanol)
-
Vials and microsyringes
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program. A typical program might start at 100°C, hold for 1 minute, then ramp up to 250°C at a rate of 10-20°C/min.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-400).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
-
Data Analysis:
-
The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum for this peak, identifying the molecular ion (M⁺) and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Solubility of p-Ethylhydratropic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of p-Ethylhydratropic acid (also known as 2-(4-ethylphenyl)propanoic acid), an impurity of Ibuprofen.[1] Due to a lack of extensive published quantitative data, this document summarizes available qualitative and calculated solubility information and provides a comprehensive experimental protocol for determining precise solubility in various laboratory solvents.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property crucial for various applications in research and drug development, including formulation design, purification, and analytical method development. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pH. The principle of "like dissolves like" is a key concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.
Solubility Data for this compound
Table 1: Summary of this compound Solubility
| Solvent | Formula | Type | Quantitative Solubility (at 25°C) | Qualitative Solubility | Data Source |
| Water | H₂O | Polar Protic | ~2.75 mg/mL (Calculated) | Sparingly soluble | Cheméo[2] |
| Methanol | CH₃OH | Polar Protic | Data not available | Slightly Soluble (with sonication) | ChemicalBook[1] |
| Chloroform | CHCl₃ | Polar Aprotic | Data not available | Slightly Soluble | ChemicalBook[1] |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Data not available | - |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Data not available | - |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Data not available | Data not available | - |
| Hexane | C₆H₁₄ | Non-polar | Data not available | Data not available | - |
Note: The quantitative solubility in water was calculated from the Log10 of Water solubility in mol/l of -2.56 provided by Cheméo. The molecular weight of this compound is 178.23 g/mol .[3]
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the equilibrium solubility of this compound in a given solvent. This method is based on standard laboratory procedures for solubility assessment.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Syringes
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess is ensured when undissolved solid remains after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a lower temperature is preferable to minimize degradation.
-
Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can then be expressed in various units, such as mg/mL or g/L, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
dot
References
Thermal Stability and Degradation Profile of p-Ethylhydratropic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Ethylhydratropic acid, a substituted phenylpropanoic acid, is of interest within the pharmaceutical sciences, notably as a potential impurity and analogue of widely used non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the thermal stability and degradation profile of such compounds is paramount for ensuring drug product quality, safety, and stability throughout the manufacturing, storage, and administration lifecycle. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of carboxylic acids, outlines potential degradation pathways, and serves as a foundational resource for researchers initiating studies on this compound. Due to a lack of specific experimental data in the public domain for this compound, this document focuses on the established principles and experimental protocols applicable to its structural class.
Introduction
This compound, chemically known as 2-(4-ethylphenyl)propanoic acid, belongs to the family of arylacetic acid derivatives. Its structural similarity to profens, a common class of NSAIDs, necessitates a thorough characterization of its physicochemical properties, including its response to thermal stress. Thermal degradation can lead to the formation of impurities, loss of potency, and potential safety concerns. Therefore, a comprehensive understanding of its thermal stability is a critical aspect of its overall chemical profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Synonyms | 2-(4-Ethylphenyl)propanoic acid, 4-Ethyl-α-methylbenzeneacetic acid | [2] |
| Appearance | Not Available (likely a solid at room temperature) | |
| Storage | 2-8°C Refrigerator | [2] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols for Thermal Analysis
The thermal stability and degradation of a compound are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of degradation, and the amount of residual mass.
Typical Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., aluminum or platinum).[3]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen (flow rate of 20-50 mL/min), to prevent oxidative degradation.[4]
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-900°C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[3][4]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to study thermal stability.
Typical Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
-
Heating Program: A common method involves a heat-cool-heat cycle. For instance, the sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min), then cooled at a controlled rate, and finally reheated.[5]
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point (Tm) as the peak of the endothermic event and the enthalpy of fusion (ΔHf).
Visualization of Experimental Workflow
The general workflow for assessing the thermal properties of a pharmaceutical compound like this compound is depicted below.
References
The Pharmacological Profile of p-Ethylhydratropic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Ethylhydratropic acid, systematically named 2-(4-ethylphenyl)propanoic acid, is a molecule structurally analogous to the well-established class of 2-arylpropionic acid derivatives, commonly known as "profens."[1][2] Notably, it is recognized as an impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241).[3][4][5] While specific pharmacological data for this compound is not extensively available in public literature, its structural similarity to profens allows for a reasonably inferred pharmacological classification. This technical guide provides an in-depth review of the anticipated pharmacological properties of this compound based on the established characteristics of the 2-arylpropionic acid class of NSAIDs.
Pharmacological Classification
Based on its chemical structure, this compound is classified as a nonsteroidal anti-inflammatory drug (NSAID) , belonging to the 2-arylpropionic acid derivative subgroup.[1][2] This class of drugs is renowned for its analgesic, anti-inflammatory, and antipyretic properties.[6]
Mechanism of Action: Cyclooxygenase Inhibition
The primary mechanism of action for NSAIDs, and therefore the predicted mechanism for this compound, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[7]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and promoting platelet aggregation.[7]
-
COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate inflammatory responses.[7]
The inhibition of COX enzymes by NSAIDs is a reversible and competitive process.[8] The degree of selectivity for COX-1 versus COX-2 can vary among different NSAIDs, influencing their efficacy and side-effect profiles.
Signaling Pathway of Prostaglandin (B15479496) Synthesis and NSAID Action
The following diagram illustrates the arachidonic acid cascade and the point of intervention for NSAIDs.
Expected Pharmacological Effects
Given its classification, this compound is expected to exhibit the following pharmacological effects:
-
Anti-inflammatory: By inhibiting prostaglandin synthesis at the site of inflammation.
-
Analgesic: By reducing the production of prostaglandins that sensitize nociceptors to painful stimuli.
-
Antipyretic: By acting on the hypothalamus to reduce fever, likely through the inhibition of prostaglandin E2 synthesis.[6]
Quantitative Data for Structurally Related Compounds
While specific experimental data for this compound is lacking, the following table summarizes key pharmacological data for its close structural analog, Ibuprofen, to provide a comparative reference.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Ibuprofen | FAAH | Inhibition Assay | 134 | [9] |
| Ibuprofen | COX-1 | Inhibition Assay | ~29 | [9] |
| S-Ibuprofen | COX-1 | Human Whole-Blood Assay | 2.1 | [8] |
| S-Ibuprofen | COX-2 | Human Whole-Blood Assay | 1.6 | [8] |
IC50: The half maximal inhibitory concentration. FAAH: Fatty acid amide hydrolase.
Experimental Protocols
The following are generalized experimental protocols commonly employed in the pharmacological evaluation of NSAIDs and would be applicable to the study of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound) or a vehicle control in a suitable buffer system.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or other suitable analytical methods like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for COX Inhibition Assay
Conclusion
While direct experimental evidence for the pharmacological activity of this compound is limited, its structural classification as a 2-arylpropionic acid derivative provides a strong basis for its pharmacological profile. It is predicted to function as a non-selective NSAID, exerting its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX-1 and COX-2 enzymes. Further experimental investigation is warranted to definitively characterize its potency, selectivity, and overall pharmacological and toxicological profile. The methodologies and comparative data presented in this guide offer a foundational framework for such future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | Ibuprofen杂质 | MCE [medchemexpress.cn]
- 6. multiresearchjournal.com [multiresearchjournal.com]
- 7. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Ethylhydratropic acid safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data Sheet (SDS) of p-Ethylhydratropic Acid
This guide provides a comprehensive overview of the safety information for this compound (CAS 3585-52-2), compiled from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical Identification
This compound is a phenylacetic acid derivative and is known as an impurity of Ibuprofen.[1][2]
| Identifier | Value |
| Chemical Name | 2-(4-ethylphenyl)propanoic acid[3] |
| Synonyms | This compound, 4-Ethyl-α-methylbenzeneacetic Acid, 2-(p-Ethylphenyl)propionic Acid[4][5] |
| CAS Number | 3585-52-2[4][5][6][7] |
| Molecular Formula | C₁₁H₁₄O₂[3][4][5] |
| Molecular Weight | 178.23 g/mol [3][4][5] |
| Chemical Structure | InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)[3][5] |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound are limited in publicly available SDSs. The following data has been compiled from available sources.
| Property | Value | Source |
| Autoignition Temperature | > 400 °C (> 752 °F) at 1,013 hPa | [8] |
| XLogP3 | 2.7 | [3] |
| Appearance | Solid (form not specified) | [9] |
| Solubility | No quantitative data available | N/A |
| Melting/Boiling Point | No data available | N/A |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4[3] |
| Skin Corrosion/Irritation | Category 2[3] |
| Serious Eye Damage/Eye Irritation | Category 2A[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[3] |
GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Warning [3] |
| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
The following diagram illustrates the relationship between the identified hazards and the required response categories.
Caption: GHS Hazard and Response Workflow for this compound.
Precautionary Statements Summary
The following table summarizes the precautionary statements (P-statements) associated with this compound.
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product.[6][10] | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth.[6][10] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[10] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6][10] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| P405 | Store locked up.[6] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not provided in the reviewed Safety Data Sheets. SDSs typically report the results and classifications derived from such studies rather than the full methodologies. For detailed protocols, researchers should consult specialized toxicology databases or the primary literature.
The diagram below illustrates a generalized workflow for an acute oral toxicity study, such as one following an OECD Test Guideline, which would be used to determine an LD50 value and inform the "H302: Harmful if swallowed" classification.
Caption: Generalized Workflow for an Acute Oral Toxicity Study.
Toxicological Information and Signaling Pathways
The primary toxicological effects identified are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3] The available SDSs do not contain information regarding the specific biochemical or signaling pathways through which this compound exerts these effects. The observed irritation is likely due to direct chemical interaction with epithelial tissues, but the molecular mechanisms have not been detailed in the reviewed safety literature. Further research into the compound's mechanism of action would be required to elucidate these pathways.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]
- 3. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (2RS)-2-(4-Ethylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]
- 6. cenmed.com [cenmed.com]
- 7. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2-(4-Methylphenyl)propanoic acid | 938-94-3 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on the Isomeric Forms and Stereochemistry of p-Ethylhydratropic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Ethylhydratropic acid, systematically known as 2-(4-ethylphenyl)propanoic acid, is a carboxylic acid and a recognized impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). Its structure, featuring a chiral center at the alpha-position of the propanoic acid moiety, gives rise to stereoisomerism. This guide provides a comprehensive overview of the isomeric forms and stereochemistry of this compound, including its structural properties, and discusses general methodologies for the separation and synthesis of its enantiomers. Due to a lack of specific experimental data in the public domain for this compound's individual enantiomers, this guide will leverage data from structurally similar compounds, such as ibuprofen and other 2-arylpropanoic acids, to illustrate key concepts and potential experimental approaches.
Isomeric Forms and Stereochemistry
This compound possesses a single stereocenter at the C2 carbon of the propanoic acid chain. This results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-(+)-p-ethylhydratropic acid and (R)-(-)-p-ethylhydratropic acid. These enantiomers exhibit identical physical properties in an achiral environment, such as melting point and solubility, but differ in their interaction with plane-polarized light and their biological activity.
A 50:50 mixture of the (S) and (R) enantiomers is known as a racemic mixture or racemate. The physical properties of the racemic mixture can differ from those of the pure enantiomers.
Below is a diagram illustrating the enantiomers of this compound.
Caption: Enantiomers of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Ibuprofen
| Property | Racemic this compound | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 178.23 g/mol [1][2] | 206.28 g/mol | 206.28 g/mol |
| CAS Number | 3585-52-2[1] | 51146-56-6 | 51146-57-7 |
| Melting Point | Not available | 52-54 °C | 52-54 °C |
| Specific Rotation ([α]D) | 0° | +57° to +63° (in ethanol) | -57° to -63° (in ethanol) |
Note: The data for ibuprofen enantiomers is provided as an illustrative example of the expected differences between enantiomers of 2-arylpropanoic acids.
Experimental Protocols
The separation of enantiomers (chiral resolution) and the stereoselective synthesis of a single enantiomer (asymmetric synthesis) are crucial techniques in stereochemistry. While specific, detailed protocols for this compound are not published, general and widely applicable methods for resolving and synthesizing chiral carboxylic acids are described below.
Chiral Resolution of Racemic this compound
Chiral resolution is a common method to separate enantiomers from a racemic mixture. For carboxylic acids like this compound, the most prevalent technique involves the formation of diastereomeric salts with a chiral base.
Principle: The racemic acid is reacted with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the individual enantiomers of the acid can be recovered by acidification.
General Protocol for Diastereomeric Salt Crystallization:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, to the solution. Stir the mixture to facilitate the formation of diastereomeric salts.
-
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The choice of solvent is critical and may require optimization.
-
Isolation of Diastereomer: Collect the crystallized salt by filtration and wash it with a small amount of cold solvent to remove impurities. The mother liquor will be enriched in the other diastereomer.
-
Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate, regenerating the enantiomerically enriched carboxylic acid, which will precipitate out of the aqueous solution.
-
Purification: Collect the precipitated enantiomer by filtration, wash with water, and dry. The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.
The following diagram outlines the workflow for chiral resolution by diastereomeric salt formation.
Caption: Workflow for chiral resolution.
Asymmetric Synthesis of this compound
Asymmetric synthesis aims to selectively produce one enantiomer of a chiral compound. For 2-arylpropanoic acids, a common approach involves the use of chiral auxiliaries or asymmetric catalysis.
General Protocol using a Chiral Auxiliary (Evans' Asymmetric Alkylation):
-
Auxiliary Attachment: The chiral auxiliary, for instance, an Evans oxazolidinone, is acylated with 4-ethylphenylacetyl chloride to form an N-acyloxazolidinone.
-
Diastereoselective Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.
-
Asymmetric Alkylation: The enolate is then reacted with an electrophile, in this case, a methylating agent like methyl iodide. The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched this compound and recover the chiral auxiliary.
The logical relationship in an asymmetric synthesis is depicted below.
Caption: Logic of asymmetric synthesis.
Conclusion
This compound, as a chiral molecule, exists as a pair of enantiomers. While specific experimental data for these enantiomers are scarce, established principles of stereochemistry and methodologies applied to structurally related profens provide a strong framework for their study. The biological activities of the (S) and (R) enantiomers of this compound are likely to differ, a critical consideration in the context of its role as an impurity in pharmaceutical products. The experimental protocols outlined in this guide for chiral resolution and asymmetric synthesis represent standard and effective approaches for obtaining the enantiomerically pure forms of this compound, which are essential for further pharmacological and toxicological evaluation. Further research is warranted to fully characterize the individual enantiomers of this compound and to elucidate their specific biological effects.
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of p-Ethylhydratropic Acid
Application Note and Protocol
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of p-Ethylhydratropic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound, also known as 2-(4-ethylphenyl)propanoic acid, is a carboxylic acid that can be an impurity in the synthesis of some pharmaceutical compounds.[1][2] Its chemical formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[1][3] Accurate and precise quantification of this compound is crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs). The HPLC method described herein is based on reversed-phase chromatography, which is a widely used technique for the separation and analysis of organic acids.[4][5][6][7][8]
Principle of the Method
The method employs a reversed-phase HPLC system with a C18 stationary phase. The separation is achieved by partitioning the analyte between the nonpolar stationary phase and a polar mobile phase. This compound, being a moderately nonpolar compound, is retained on the C18 column and then eluted using a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer. The acidic buffer, typically containing phosphoric acid, is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a standard of known concentration.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These conditions are based on established methods for similar compounds, such as ibuprofen (B1674241) and its impurities.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Note: The optimal mobile phase composition and gradient may need to be adjusted to achieve the desired separation and run time.
Method Validation Summary
The HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics for a validated HPLC method for an organic acid, which can be considered representative for this compound analysis.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 2% | < 1.5% |
| Accuracy (Recovery) | 98 - 102% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Disclaimer: The quantitative data presented in this table is illustrative and based on typical values obtained for the HPLC analysis of similar aromatic carboxylic acids.[4][5][6][8][9] Actual performance data must be generated during the validation of this specific method.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Preparation of Solutions
Mobile Phase (Acetonitrile:0.1% Phosphoric Acid in Water, 60:40 v/v):
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of 85% phosphoric acid to 1 L of HPLC grade water.
-
Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and dilute to the mark with methanol.
Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a bulk drug substance:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve the sample in methanol and dilute to the desired concentration with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for the specified time.
-
After the analysis is complete, wash the column with a suitable solvent mixture (e.g., 80:20 methanol:water) and store it in an appropriate solvent (e.g., acetonitrile).
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. cenmed.com [cenmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis of p-Ethylhydratropic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of p-Ethylhydratropic acid in biological samples, such as plasma and urine. The methodologies described are based on established analytical techniques for structurally similar compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like etodolac (B1671708), for which this compound can be a metabolite.
Metabolic Pathway of Parent Compound (Etodolac)
This compound is a metabolite of the NSAID etodolac. The primary metabolic pathways for etodolac in the liver involve hydroxylation by cytochrome P450 enzymes (primarily CYP2C9) and glucuronidation by UDP-glucuronosyltransferases (UGT).[1] The hydroxylation can occur at various positions on the etodolac molecule.[1]
Caption: Metabolic pathway of Etodolac.
Quantitative Data Summary
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 35.54 ± 9.14 | µg/mL |
| Tmax (Time to Cmax) | 2.24 ± 1.11 | h |
| AUC0-t (Area Under the Curve) | 202.83 ± 72.05 | h·µg/mL |
| t1/2 (Half-life) | 8.2 ± 2.73 | h |
| Kel (Elimination Rate Constant) | 0.09 ± 0.02 | 1/h |
Experimental Protocols
Two primary analytical methods are proposed for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Method for Urine Samples
This method is suitable for the analysis of organic acids in urine and involves a derivatization step to increase the volatility of the analyte.
a. Sample Preparation: Liquid-Liquid Extraction and Derivatization
Caption: GC-MS sample preparation workflow.
Protocol:
-
Sample Collection: Collect urine samples in sterile containers. For quantitative analysis, it is recommended to normalize the sample volume based on creatinine (B1669602) concentration.
-
Acidification: Take a defined volume of urine (e.g., 1 mL) and acidify to a pH below 2 with hydrochloric acid (HCl).
-
Salting-Out: Add solid sodium chloride to the acidified urine to saturate the solution, which enhances the extraction of organic acids.
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture thoroughly to ensure efficient extraction.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Drying: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC-MS analysis.
b. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other matrix components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode for quantitative analysis, using specific ions for this compound and an internal standard.
LC-MS/MS Method for Plasma Samples
This method is highly sensitive and specific for the quantification of drugs and their metabolites in plasma and does not typically require derivatization.
a. Sample Preparation: Protein Precipitation
Caption: LC-MS/MS sample preparation workflow.
Protocol:
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Internal Standard: To a small volume of plasma (e.g., 100 µL), add an internal standard (a structurally similar compound).
-
Protein Precipitation: Add a cold protein precipitating agent, such as acetonitrile (B52724), to the plasma sample.
-
Mixing and Centrifugation: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase column (e.g., C18) for the separation of the analyte.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[4]
References
Application Notes and Protocols for p-Ethylhydratropic Acid as a Reference Standard in Pharmaceutical Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Ethylhydratropic acid, systematically known as (2RS)-2-(4-ethylphenyl)propanoic acid, is a recognized impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3][4] Designated as Ibuprofen Impurity N in the European Pharmacopoeia (EP), this compound serves as a critical reference standard in the quality control of Ibuprofen active pharmaceutical ingredient (API) and finished drug products.[1][3][4] Its use is essential for the accurate identification and quantification of this specific impurity, ensuring the safety and efficacy of Ibuprofen-containing medicines.
This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in pharmaceutical testing, with a primary focus on High-Performance Liquid Chromatography (HPLC) based methods.
Physicochemical Data and Reference Standard Information
A summary of the key physicochemical properties of this compound is provided in the table below. Reference standards for this compound (Ibuprofen Impurity N) are available from various commercial suppliers.[1][3][4]
| Parameter | Value | Reference |
| Chemical Name | (2RS)-2-(4-Ethylphenyl)propanoic acid | [1][3][4] |
| Synonyms | This compound, Ibuprofen Impurity N (EP) | [1][3] |
| CAS Number | 3585-52-2 | [1][3][4] |
| Molecular Formula | C11H14O2 | [1][3][4] |
| Molecular Weight | 178.23 g/mol | [1][3][4] |
| Appearance | White solid | [1] |
| Purity | Typically >95% (HPLC) | [3] |
| Storage | 2-8 °C | [4] |
Experimental Protocols
The primary application of this compound as a reference standard is in the chromatographic analysis of Ibuprofen to detect and quantify impurities. The following protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose. This protocol is a composite based on established methods for Ibuprofen and its related substances and should be validated for specific laboratory conditions.[2][5]
Preparation of Standard and Sample Solutions
3.1.1. Standard Stock Solution of this compound:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water, 50:50 v/v) to a final volume of 100 mL to obtain a stock solution of approximately 100 µg/mL.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
3.1.2. Working Standard Solution:
-
Dilute the Standard Stock Solution with the diluent to a final concentration suitable for the analysis (e.g., 1.0 µg/mL). This concentration will depend on the expected level of the impurity and the validated range of the analytical method.
3.1.3. Sample Solution (Ibuprofen API or Drug Product):
-
Accurately weigh a quantity of the Ibuprofen sample equivalent to 100 mg of the active ingredient.
-
Dissolve the sample in the diluent to a final volume of 100 mL to obtain a solution with an Ibuprofen concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following table summarizes typical HPLC parameters for the analysis of Ibuprofen and its impurities, including this compound. These parameters may require optimization for specific instruments and columns.
| Parameter | Typical Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/DAD detector |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient from a higher aqueous composition to a higher organic composition. For example: 0-3 min (52% B), 3-13 min (52-85% B), 13-16 min (85% B) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm or 214 nm[2] |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. This is assessed by injecting the working standard solution multiple times (typically 5 or 6 injections).
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Quantification
The quantification of this compound in the Ibuprofen sample is typically performed using an external standard method.
-
Inject the blank (diluent), working standard solution, and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Peak Area of Impurity in Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)
-
Express the amount of this compound as a percentage of the Ibuprofen concentration in the sample.
Method Validation Parameters (Illustrative Data)
Analytical methods for the quantification of impurities must be validated according to ICH guidelines to ensure they are accurate, precise, and reliable.[6][7][8] The following table provides an example of the type of quantitative data that would be generated during the validation of a method for this compound.
Note: The following data are for illustrative purposes only and must be experimentally determined for the specific analytical method and instrumentation used.
| Validation Parameter | Typical Results |
| Linearity (Range) | 0.1 - 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Robustness | No significant impact from minor variations in method parameters |
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates the general workflow for using this compound as a reference standard in the quality control testing of Ibuprofen.
Caption: Workflow for HPLC-based impurity profiling using a reference standard.
Logical Relationship in Method Validation
The following diagram illustrates the relationship between key parameters in analytical method validation, demonstrating how foundational elements support the overall assessment of a method's suitability.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. pfigueiredo.org [pfigueiredo.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vitro Assays Involving p-Ethylhydratropic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Ethylhydratropic acid, also known as 2-(4-ethylphenyl)propanoic acid, is a phenylacetic acid derivative and a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Given its structural similarity to Ibuprofen, this compound is a compound of interest for investigating potential anti-inflammatory activities. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against COX-1 and COX-2, the two main isoforms of the cyclooxygenase enzyme. Understanding the potency and selectivity of this compound can provide valuable insights for drug development and safety assessment.
Cyclooxygenase Signaling Pathway
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a key precursor for the synthesis of various pro-inflammatory prostaglandins (B1171923) (PGE2, PGD2, etc.) and thromboxanes. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX enzymes, particularly COX-2, is a major target for anti-inflammatory therapies.
Data Presentation: COX-1 and COX-2 Inhibition
The potency of this compound as a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical parameter for assessing the relative inhibitory activity against the two isoforms. A higher SI value suggests greater selectivity for COX-2, which is often a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Table 1: Hypothetical In Vitro COX Inhibition Data for this compound
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 5.8 | 2.62 |
| Ibuprofen (Reference) | 12.5 | 2.5 | 5.0 |
| Celecoxib (Reference) | 25.0 | 0.05 | 500 |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for COX-1 and COX-2 Inhibition
This protocol describes a method to determine the IC50 values of this compound for ovine COX-1 and human recombinant COX-2 using a fluorometric inhibitor screening assay kit.
Materials:
-
COX Fluorometric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin
-
Arachidonic Acid (substrate)
-
Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
This compound (test compound)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and reference inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing hemin, according to the manufacturer's instructions.
-
Assay Setup:
-
To a 96-well black microplate, add the assay buffer.
-
Add the diluted test compound or reference inhibitor to the appropriate wells.
-
Add the enzyme solution (either COX-1 or COX-2) to the wells.
-
Include control wells: 100% initial activity (enzyme without inhibitor) and background (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid substrate and the fluorometric substrate (ADHP) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope).
Conclusion
The provided protocols and application notes offer a framework for the in vitro evaluation of this compound's anti-inflammatory potential through the assessment of COX-1 and COX-2 inhibition. The data generated from these assays are crucial for understanding the compound's mechanism of action, potency, and selectivity, which are key parameters in the early stages of drug discovery and development. These methods can be adapted for high-throughput screening of other related compounds and derivatives.
Application Notes and Protocols for the Purification of Synthesized p-Ethylhydratropic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
p-Ethylhydratropic acid is a phenylacetic acid derivative with potential anti-inflammatory activities and is also known as an impurity in the synthesis of Ibuprofen.[1] Efficient purification of this compound after synthesis is crucial for its characterization, biological testing, and use as a reference standard. This document provides detailed protocols for three common purification techniques: recrystallization, liquid-liquid extraction, and column chromatography. The selection of the appropriate method will depend on the nature and quantity of impurities present in the crude synthetic mixture.
Experimental Workflow
The overall workflow for the purification of synthesized this compound involves a series of steps starting from the crude product obtained from a chemical synthesis. The following diagram illustrates a typical purification sequence.
Figure 1: General workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the different purification techniques described in this document. The actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Experimental Parameters |
| Recrystallization | 80 - 90 | > 98 | 70 - 85 | Solvent System: Ethanol (B145695)/Water; Temperature Gradient: 70°C to 4°C |
| Liquid-Liquid Extraction | 50 - 70 | 85 - 95 | > 90 | pH Adjustment: Acidification to pH 2; Organic Solvent: Ethyl Acetate (B1210297) |
| Column Chromatography | < 50 | > 99 | 50 - 70 | Stationary Phase: Silica (B1680970) Gel; Mobile Phase: Hexane (B92381):Ethyl Acetate (e.g., 2:1 v/v) |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (approximately 70°C). Stir continuously until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Liquid-Liquid Extraction
This method separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. For acidic compounds like this compound, pH adjustment is crucial.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Acidification and Extraction: Transfer the solution to a separatory funnel. Add deionized water and acidify the aqueous phase to approximately pH 2 with 2M HCl to ensure the carboxylic acid is protonated and remains in the organic phase. Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer with brine to remove excess water.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the purified this compound. A similar procedure is used for the purification of atropic acid.[2]
Protocol 3: Column Chromatography
Column chromatography is a highly effective technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 2:1 v/v).[2] The polarity of the mobile phase can be gradually increased to facilitate the elution of the desired compound.
-
Fraction Collection: Collect the eluent in small fractions using collection tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.
-
Combining and Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
References
Application Note: Quantitative Analysis of p-Ethylhydratropic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of p-Ethylhydratropic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. This protocol outlines the sample preparation, derivatization procedure, GC-MS instrument parameters, and data analysis for the accurate quantification of this compound.
Introduction
This compound is a carboxylic acid derivative. Accurate and sensitive quantification of such compounds is crucial in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of a wide range of compounds. However, polar functional groups, such as the carboxylic acid moiety in this compound, can lead to poor chromatographic peak shape and thermal degradation. Chemical derivatization is a common strategy to overcome these challenges by converting the polar analyte into a less polar and more volatile derivative.[1][2] This application note describes a method based on silylation, a common and effective derivatization technique for compounds with active hydrogens.[1]
Experimental Protocol
Sample Preparation (Solid Phase Extraction)
A solid-phase extraction (SPE) procedure is recommended to isolate this compound from complex matrices like plasma or urine and to minimize matrix effects.
Materials:
-
SPE Cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Formic Acid
Procedure:
-
Condition the SPE Cartridge: Sequentially wash the C18 cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load Sample: Acidify the sample (e.g., 1 mL of plasma) with 10 µL of formic acid and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 2 mL of ethyl acetate into a clean collection tube.
-
Dry: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Silylation)
The dried extract is derivatized to form the trimethylsilyl (B98337) (TMS) ester of this compound.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl Acetate (HPLC grade)
Procedure:
-
Reconstitute the dried extract with 50 µL of pyridine.
-
Add 50 µL of BSTFA + 1% TMCS to the reconstituted extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
Caption: Derivatization of this compound.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of the TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. For a TMS derivative of a similar compound, tropic acid, characteristic ions are m/z 73, 147, 219, and the molecular ion.[3] |
Quantitative Data
A calibration curve should be prepared using a series of known concentrations of this compound standards that have undergone the same sample preparation and derivatization procedure. The peak area of the target ion is then plotted against the concentration. The following table presents example quantitative data.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |
| TMS-p-Ethylhydratropic acid (Example Data) | ~12.5 | 235 | 147 | 73 | 1 | 5 | >0.995 |
Note: The retention time and m/z values are hypothetical and should be confirmed experimentally.
Experimental Workflow
Caption: GC-MS Analysis Workflow.
Conclusion
The described GC-MS method with a silylation derivatization step provides a sensitive and selective approach for the quantification of this compound in biological samples. The protocol is suitable for applications in pharmaceutical research and development where accurate measurement of this compound is required. It is recommended to validate the method in the specific matrix of interest to ensure it meets the required performance criteria.
References
Application Note: Development of a Stability-Indicating HPLC Assay for p-Ethylhydratropic Acid Formulations
APN-2025-12-SA
Introduction
p-Ethylhydratropic acid, chemically known as 2-(4-ethylphenyl)propanoic acid, is a pharmaceutical compound with potential anti-inflammatory properties and is also recognized as an impurity in ibuprofen (B1674241) drug substances. To ensure the safety, efficacy, and quality of pharmaceutical formulations containing this compound, it is imperative to develop a validated stability-indicating assay method. This method is crucial for identifying and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling.
This application note details a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q2(R1), which outline the requirements for stability testing and analytical procedure validation.[1][2] The methodology involves subjecting this compound to forced degradation under various stress conditions to generate potential degradation products and subsequently developing an HPLC method capable of separating the parent drug from these degradants.
Materials and Methods
Materials
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Phosphoric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrochloric Acid (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
Placebo formulation (containing all excipients without the API)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector
-
Analytical Balance
-
pH Meter
-
Hot Air Oven
-
Photostability Chamber
-
Water Bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[1][3][4] A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Expected Observation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Degradation of the parent drug peak and appearance of new peaks. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | Significant degradation of the parent drug peak and appearance of new peaks. |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature | Degradation of the parent drug peak and appearance of new peaks. |
| Thermal Degradation | Solid drug substance at 105°C | 48 hours | Potential for solid-state degradation, observable upon dissolution and analysis. |
| Photolytic Degradation | Solid drug substance and solution exposed to light as per ICH Q1B guidelines | As per ICH Q1B | Potential for degradation, leading to the formation of new peaks. |
Protocol for Forced Degradation:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the appropriate solvent to obtain a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Keep the mixture in a water bath at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep the mixture in a water bath at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an appropriate volume of 0.1 M HCl. Dilute with the mobile phase for analysis.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. After exposure, dissolve a known amount of the stressed powder in the solvent and dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B. Analyze the samples after exposure.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
-
Placebo Interference: Prepare a sample of the placebo formulation subjected to the same stress conditions to evaluate any interference from excipients.
HPLC Method Development and Validation
The development of the HPLC method should focus on achieving adequate separation between the this compound peak and any degradation product peaks.
Table 2: Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a ratio of 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Protocol for Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines, covering the following parameters:
-
Specificity: Analyze the stressed samples and the placebo preparation. The method is considered specific if it can unequivocally assess the analyte in the presence of its degradation products and excipients. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of this compound reference standard over a range of 50-150% of the target assay concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into the placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the samples on two different days, by two different analysts, or using two different instruments. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the chromatographic conditions (e.g., pH of the mobile phase, flow rate, column temperature, and mobile phase composition) and assess the effect on the results. The method should remain unaffected by small, deliberate variations.
Data Presentation
All quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of this compound | No. of Degradation Peaks | RRT of Major Degradant |
| Acid Hydrolysis | 15.2 | 2 | 0.85 |
| Base Hydrolysis | 25.8 | 3 | 0.78, 1.15 |
| Oxidative Degradation | 18.5 | 2 | 0.92 |
| Thermal Degradation | 5.1 | 1 | 1.08 |
| Photolytic Degradation | 8.9 | 1 | 0.95 |
Table 4: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.15% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | No significant impact on results | Method remains reliable |
Visualization of Workflow
The overall process of developing a stability-indicating assay can be visualized as a structured workflow.
Potential Degradation Pathway
Based on the structure of this compound and known degradation pathways of similar molecules like ibuprofen, a potential degradation pathway under oxidative conditions could involve decarboxylation to form 1-(4-ethylphenyl)ethan-1-one. Further oxidation could occur at the ethyl group.
Conclusion
This application note provides a detailed and systematic protocol for developing and validating a stability-indicating HPLC method for the analysis of this compound in pharmaceutical formulations. The successful implementation of this method will enable accurate quantification of the drug substance and its degradation products, thereby ensuring the quality, safety, and efficacy of the final drug product throughout its shelf life. The provided protocols and hypothetical data serve as a comprehensive guide for researchers and scientists in the field of drug development and quality control.
References
Application Notes and Protocols for the Isolation of p-Ethylhydratropic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common laboratory methods for the isolation and purification of p-Ethylhydratropic acid from a typical reaction mixture. The methods described are Acid-Base Extraction, Cooling Crystallization, and Preparative Reversed-Phase Chromatography. Each protocol is accompanied by a workflow diagram and a table summarizing expected, illustrative quantitative data to facilitate comparison.
Method 1: Acid-Base Extraction
This method leverages the acidic nature of this compound to separate it from neutral or basic impurities in a reaction mixture. The carboxylic acid is converted to its water-soluble carboxylate salt, allowing for its transfer from an organic to an aqueous phase.
Experimental Protocol
-
Dissolution : Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O), in a separatory funnel.
-
Extraction : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] A volume equal to that of the organic phase is recommended.
-
Mixing : Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Phase Separation : Allow the layers to separate. The aqueous layer, containing the sodium p-ethylhydratropate salt, will typically be the bottom layer.
-
Aqueous Layer Collection : Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction : To maximize recovery, perform a second extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous extracts.
-
Acidification : Cool the combined aqueous extracts in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2.[2] This will protonate the carboxylate salt, causing the this compound to precipitate out of the solution.[3]
-
Isolation : Collect the precipitated this compound by vacuum filtration.
-
Washing : Wash the collected solid with a small amount of ice-cold deionized water to remove any remaining inorganic salts.
-
Drying : Dry the purified this compound under vacuum to a constant weight.
Illustrative Data Presentation
| Parameter | Value |
| Starting Material | 10 g crude reaction mixture |
| Initial Purity (by HPLC) | 75% |
| Final Mass of Isolated Acid | 6.8 g |
| Yield | 90.7% |
| Purity (by HPLC) | >98% |
Note: The data presented in this table is illustrative and may vary based on the specific composition of the reaction mixture and experimental conditions.
Experimental Workflow
Method 2: Cooling Crystallization
This protocol is suitable for purifying this compound from impurities with different solubility profiles. The principle is to dissolve the crude material in a minimal amount of a hot solvent and then allow it to cool, causing the desired compound to crystallize out while impurities remain in the solution.
Experimental Protocol
-
Solvent Selection : Choose a suitable solvent or solvent system. A mixture of ethanol (B145695) and water is often effective for carboxylic acids.[4]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., 9:1 ethanol:water) until the solid just dissolves.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling : Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath : To maximize the yield, place the flask in an ice bath for at least 30 minutes to an hour.[5]
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Illustrative Data Presentation
| Parameter | Value |
| Starting Material | 10 g crude this compound |
| Initial Purity (by HPLC) | 90% |
| Final Mass of Crystallized Acid | 8.2 g |
| Yield | 91.1% |
| Purity (by HPLC) | >99.5% |
Note: The data presented in this table is illustrative and will depend on the impurity profile and the chosen solvent system.
Experimental Workflow
Method 3: Preparative Reversed-Phase Chromatography
For high-purity isolation or separation from structurally similar impurities, preparative reversed-phase high-performance liquid chromatography (prep-HPLC) is a powerful technique.
Experimental Protocol
-
Column Selection : A C18 reversed-phase column is a common choice for the purification of polar organic compounds like carboxylic acids.[6]
-
Mobile Phase Preparation : Prepare a mobile phase system, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). A small amount of an acid, like 0.1% trifluoroacetic acid (TFA), is often added to suppress the ionization of the carboxylic acid and improve peak shape.[6]
-
Sample Preparation : Dissolve the crude this compound in a small amount of the mobile phase or a compatible strong solvent.
-
Method Development : If necessary, develop a suitable gradient elution method on an analytical HPLC system to achieve good separation between this compound and its impurities.
-
Preparative Run : Scale up the analytical method to a preparative HPLC system. Inject the prepared sample onto the column.
-
Fraction Collection : Collect the fractions corresponding to the elution of this compound based on the UV chromatogram.
-
Solvent Removal : Combine the pure fractions and remove the majority of the organic solvent using a rotary evaporator.
-
Lyophilization or Extraction : The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the solid product. Alternatively, the product can be extracted into an organic solvent, dried with a drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated.
Illustrative Data Presentation
| Parameter | Value |
| Starting Material | 1 g crude this compound |
| Initial Purity (by HPLC) | 85% |
| Final Mass of Purified Acid | 0.75 g |
| Yield | 88.2% |
| Purity (by HPLC) | >99.9% |
Note: The data presented in this table is illustrative. Yields can be lower than other methods due to the potential for product loss during fraction collection and solvent removal.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Ethylhydratropic Acid
Welcome to the technical support center for the synthesis of p-Ethylhydratropic acid, also known as 2-(4-ethylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your synthetic protocols and improve yields.
Synthesis Overview
The primary route for synthesizing this compound is a two-step process. The first step involves a Friedel-Crafts reaction between ethylbenzene (B125841) and an ethyl 2-halopropanoate (typically ethyl 2-chloropropionate) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to form ethyl 2-(4-ethylphenyl)propanoate. The subsequent step is the hydrolysis of the resulting ester to yield the final product, this compound.
Overall Reaction Scheme:
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Part 1: Friedel-Crafts Reaction - Synthesis of Ethyl 2-(4-ethylphenyl)propanoate
Q1: My Friedel-Crafts reaction is showing a very low yield. What are the common causes and how can I improve it?
A1: Low yields in this Friedel-Crafts reaction can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | Anhydrous aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any moisture in the reactants, solvent, or glassware will deactivate the catalyst. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Handle AlCl₃ in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | The Lewis acid catalyst can form a complex with the carbonyl group of the reactant and product, effectively removing it from the catalytic cycle. | Use a stoichiometric amount of AlCl₃ (at least 1 equivalent) relative to the ethyl 2-chloropropionate. A slight excess of the catalyst may be beneficial. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to the formation of side products. | The recommended temperature range is typically between -5°C and 5°C[1]. It is advisable to start at a lower temperature and slowly warm the reaction mixture while monitoring its progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Poor Quality of Reagents | Impurities in ethylbenzene or ethyl 2-chloropropionate can interfere with the reaction. | Use freshly distilled ethylbenzene and ethyl 2-chloropropionate. |
| Formation of Isomers | Friedel-Crafts reactions on substituted benzenes can lead to the formation of ortho, meta, and para isomers. While the ethyl group is an ortho-, para-director, some ortho-isomer is expected. | The para-isomer is generally the major product due to less steric hindrance. Purification by column chromatography may be necessary to separate the isomers. |
| Polyalkylation | The product, ethyl 2-(4-ethylphenyl)propanoate, is activated towards further electrophilic substitution, which can lead to the addition of more than one propanoate group to the aromatic ring. | Use a large excess of ethylbenzene relative to ethyl 2-chloropropionate to favor the mono-substituted product. |
Q2: I am observing the formation of significant amounts of the ortho-isomer. How can I increase the selectivity for the para-isomer?
A2: While complete elimination of the ortho-isomer is challenging, its formation can be minimized. The steric bulk of the incoming electrophile and the ethyl group on the benzene (B151609) ring play a significant role. Using a bulkier Lewis acid or modifying the electrophile could potentially increase para-selectivity, but this often comes at the cost of a lower reaction rate. Careful control of the reaction temperature, keeping it in the lower range of -5°C to 0°C, can also favor the formation of the thermodynamically more stable para-isomer.
Q3: My reaction mixture has turned dark, and I am getting a complex mixture of products. What is happening?
A3: A dark reaction mixture often indicates the occurrence of side reactions and decomposition. This can be caused by:
-
High Reaction Temperature: Exceeding the optimal temperature range can lead to charring and polymerization.
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze unwanted side reactions.
-
Excessive Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to product degradation.
To mitigate this, ensure strict temperature control, use high-purity reagents and solvents, and monitor the reaction progress to determine the optimal reaction time.
Part 2: Hydrolysis of Ethyl 2-(4-ethylphenyl)propanoate
Q4: My hydrolysis reaction is incomplete, and I have a low yield of the final acid. What are the potential reasons?
A4: Incomplete hydrolysis is a common issue, especially with sterically hindered esters like ethyl 2-(4-ethylphenyl)propanoate.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time or Temperature | The hydrolysis of this ester can be slow due to steric hindrance around the carbonyl group. | Increase the reaction time and/or temperature. Refluxing the reaction mixture is often necessary. Monitor the reaction progress by TLC until the starting ester spot disappears. |
| Inadequate Amount of Base/Acid | For saponification (base-catalyzed hydrolysis), an insufficient amount of base will result in incomplete reaction. For acid-catalyzed hydrolysis, the equilibrium may not favor the products. | Use a significant excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH or a high concentration of HCl). |
| Poor Solubility of the Ester | The ester may not be fully soluble in the aqueous hydrolyzing solution, leading to a slow reaction rate. | Add a co-solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) to improve the solubility of the ester in the reaction mixture. |
| Reversibility of Acid-Catalyzed Hydrolysis | Acid-catalyzed hydrolysis is a reversible reaction. The presence of the alcohol product (ethanol) can shift the equilibrium back towards the ester. | Use a large excess of water (as part of the acidic solution) to drive the equilibrium towards the formation of the carboxylic acid. Removing the ethanol by distillation as it forms can also be effective. |
Q5: I am using base-catalyzed hydrolysis (saponification). How do I isolate the final carboxylic acid product?
A5: After saponification, the product exists as the sodium salt of the carboxylic acid (sodium 2-(4-ethylphenyl)propanoate). To obtain the free acid, you need to perform an acidic workup. After cooling the reaction mixture, carefully add a strong acid, such as concentrated HCl, until the solution becomes acidic (pH ~1-2). The this compound will precipitate out of the solution as it is less soluble in acidic water. The solid product can then be collected by filtration, washed with cold water to remove any remaining salts, and dried.
Q6: Are there any alternative methods for hydrolyzing this hindered ester?
A6: Yes, for particularly stubborn ester hydrolyses, more specialized methods can be employed. These include using potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) or employing microwave-assisted hydrolysis, which can significantly reduce reaction times. However, these methods require more specialized equipment and careful handling of reagents.
Experimental Protocols
Protocol 1: Friedel-Crafts Synthesis of Ethyl 2-(4-ethylphenyl)propanoate
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Ethylbenzene (anhydrous)
-
Ethyl 2-chloropropionate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to -5°C in an ice-salt bath.
-
Add ethyl 2-chloropropionate (1 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, add ethylbenzene (3 equivalents) dropwise via the dropping funnel, maintaining the temperature between -5°C and 0°C.
-
Stir the reaction mixture at 0°C for 24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-ethylphenyl)propanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
| Parameter | Condition | Expected Yield |
| Temperature | -5°C to 5°C | 60-75% |
| Catalyst | Anhydrous AlCl₃ | |
| Solvent | Dichloromethane | |
| Reactant Ratio | Ethylbenzene:Ethyl 2-chloropropionate (3:1) |
Protocol 2: Hydrolysis of Ethyl 2-(4-ethylphenyl)propanoate to this compound
Materials:
-
Ethyl 2-(4-ethylphenyl)propanoate
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(4-ethylphenyl)propanoate (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Parameter | Condition | Expected Yield |
| Hydrolyzing Agent | NaOH | 85-95% |
| Solvent | Ethanol/Water | |
| Temperature | Reflux |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Overcoming solubility issues of p-Ethylhydratropic acid in aqueous buffers
Technical Support Center: p-Ethylhydratropic Acid (Ibuprofen)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound (Ibuprofen) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (Ibuprofen)?
The aqueous solubility of this compound (Ibuprofen) is very low, particularly in acidic to neutral solutions. Its solubility is approximately 0.021 mg/mL at 25°C. This poor solubility can pose significant challenges for in vitro experiments and the development of aqueous formulations.
Q2: Why is this compound poorly soluble in aqueous buffers?
This compound is a weak acid with a pKa of approximately 4.4 to 4.9. In its non-ionized form, which is prevalent at pH values below its pKa, the molecule is less polar and thus has limited solubility in water.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As the pH of the aqueous buffer increases above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt. This leads to a significant increase in its aqueous solubility.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility problems encountered with this compound.
Issue 1: Precipitation of this compound in Neutral Buffer
Cause: At neutral pH, a significant portion of the this compound remains in its non-ionized, poorly soluble form.
Solutions:
-
pH Adjustment: The most straightforward method is to increase the pH of the buffer. By raising the pH above the pKa of this compound (e.g., to pH 7.4 or higher), the equilibrium will shift towards the more soluble ionized form.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can enhance solubility.
-
Addition of Solubilizing Agents: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.
Issue 2: Inconsistent Solubility Results Between Experiments
Cause: Minor variations in experimental conditions can lead to discrepancies.
Solutions:
-
Precise pH Control: Ensure the pH of the buffer is accurately measured and controlled in every experiment.
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout your experiments.
-
Standardized Stock Solution Preparation: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO, ethanol, or a basic aqueous solution) and then dilute it into the final aqueous buffer.
Quantitative Data Summary
The following table summarizes the impact of different solubilization techniques on the aqueous solubility of this compound.
| Method | Conditions | Approximate Solubility Increase (Fold) | Reference |
| pH Adjustment | Increase pH from acidic to 7.4 | >100 | |
| Co-solvents | 20% v/v Propylene Glycol | ~10-20 | General Knowledge |
| Cyclodextrins | 1:1 Molar Ratio with HP-β-CD | ~50-100 | |
| Surfactants | 1% w/v Tween 80 | ~20-40 | General Knowledge |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution of this compound
Objective: To prepare a 1 mg/mL solution of this compound in a phosphate (B84403) buffer at pH 7.4.
Materials:
-
This compound (Ibuprofen) powder
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
Procedure:
-
Prepare a 50 mM phosphate buffer at pH 7.4.
-
Weigh the required amount of this compound for a final concentration of 1 mg/mL.
-
Slowly add the this compound powder to the buffer while stirring continuously.
-
If the powder does not fully dissolve, add 1 M NaOH dropwise until the solution clears.
-
Verify the final pH of the solution with a calibrated pH meter and adjust if necessary.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound using a cyclodextrin.
Materials:
-
This compound (Ibuprofen)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10% w/v.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Diagrams
Caption: Troubleshooting workflow for this compound solubility.
Caption: pH-dependent ionization and solubility of this compound.
Technical Support Center: Optimization of Reaction Conditions for p-Ethylhydratropic Acid Derivatization
Welcome to the technical support center for the derivatization of p-Ethylhydratropic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the derivatization of this compound for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: this compound, a carboxylic acid, is a polar and often non-volatile compound. Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar and more volatile functional group, such as an ester or a silyl (B83357) ester. This enhances its chromatographic properties, leading to improved peak shape, increased sensitivity, and better separation from other components in the sample matrix during gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.[1]
Q2: What are the common derivatization techniques for this compound?
A2: The most common derivatization techniques for carboxylic acids like this compound fall into three main categories:
-
Alkylation (Esterification): This is the most frequent method, where the carboxylic acid is converted into an ester, typically a methyl or ethyl ester. This significantly increases the volatility of the compound, making it suitable for GC analysis.
-
Silylation: This technique replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Silylation is a versatile method that also increases volatility and thermal stability.
-
Acylation: This involves the introduction of an acyl group. While less common for simple GC analysis of volatility, acylation with fluorinated reagents can significantly enhance sensitivity for electron capture detection (ECD) in GC.
Q3: How can I separate the enantiomers of this compound?
A3: Since this compound is a chiral compound, separating its enantiomers is often crucial for pharmacological and toxicological studies. This is typically achieved by:
-
Chiral Derivatization: The racemic acid is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column (either GC or HPLC). A common CDA for carboxylic acids is (R)-(+)-α-methylbenzylamine.
-
Chiral Stationary Phases (CSPs): The underivatized acid or its achiral derivative can be separated on a chiral HPLC or GC column. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to their separation.
Q4: What is the impact of moisture on the derivatization reaction?
A4: Moisture can have a significant negative impact on derivatization reactions, particularly silylation. Water can react with the derivatizing reagents, leading to their consumption and reducing the yield of the desired derivative. It can also hydrolyze the formed derivatives, leading to inaccurate quantification.[2][3][4] Therefore, it is crucial to use anhydrous solvents and reagents and to ensure that the sample is dry before derivatization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low or No Derivative Peak in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Optimize Reaction Temperature and Time: Increase the reaction temperature and/or time. Refer to the optimized conditions in the tables below. 2. Increase Reagent Concentration: Use a molar excess of the derivatizing reagent. A 10-fold molar excess is a good starting point. 3. Ensure Proper Mixing: Vortex or sonicate the reaction mixture to ensure homogeneity. |
| Reagent Degradation | 1. Use Fresh Reagents: Derivatizing reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Use fresh, unopened reagents whenever possible. 2. Proper Storage: Store derivatizing reagents under anhydrous conditions and in a desiccator. |
| Presence of Moisture | 1. Dry the Sample: Ensure the sample is completely dry before adding the derivatizing reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization. 2. Use Anhydrous Solvents: All solvents used in the derivatization process should be of high purity and anhydrous. |
| Derivative Instability | 1. Analyze Immediately: Some derivatives can be unstable. Analyze the derivatized sample as soon as possible after preparation. 2. Check for Hydrolysis: If the derivative is susceptible to hydrolysis, avoid exposure to moisture during storage and analysis. |
Issue 2: Peak Tailing or Broadening in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Unreacted this compound, being polar, can interact with active sites in the GC or HPLC column, leading to peak tailing. Follow the steps in "Issue 1" to ensure a complete reaction. |
| Column Overload | 1. Dilute the Sample: Inject a more diluted sample to see if the peak shape improves. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. |
| Secondary Interactions with the Column | 1. Check Column Condition: The column may be contaminated or degraded. Clean or replace the column as necessary. 2. Mobile Phase pH (for HPLC): For HPLC analysis, ensure the mobile phase pH is appropriate to suppress the ionization of any residual acidic compounds. For acidic compounds, a mobile phase pH of 2-3 is often recommended.[5] |
| Extra-Column Volume (for HPLC) | Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening. |
Experimental Protocols
Protocol 1: Esterification for GC-MS Analysis (Methyl Ester)
This protocol describes the formation of the methyl ester of this compound for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)[6]
-
Hexane (B92381) (HPLC grade)
-
Saturated sodium chloride solution
-
Vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
To a known amount of the dried this compound sample in a vial, add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.[7]
-
Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester to a clean vial for GC-MS analysis.
Protocol 2: Chiral Derivatization for Enantiomeric Separation (Diastereomeric Amides)
This protocol describes the formation of diastereomeric amides for the separation of this compound enantiomers by HPLC.
Materials:
-
This compound racemate
-
(R)-(+)-α-Methylbenzylamine (or the (S)-enantiomer)
-
Thionyl chloride
-
Toluene (B28343) (anhydrous)
-
Dichloromethane (anhydrous)
-
Magnetic stirrer and heating mantle
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve the this compound in anhydrous toluene. Add a 2-fold molar excess of thionyl chloride dropwise while stirring at room temperature. Heat the mixture at 70°C for 2 hours. Remove the excess thionyl chloride and toluene under reduced pressure.
-
Amide Formation: Dissolve the resulting acid chloride in anhydrous dichloromethane. In a separate flask, dissolve a 1.2-fold molar excess of (R)-(+)-α-methylbenzylamine and a 1.5-fold molar excess of triethylamine in anhydrous dichloromethane. Add the acid chloride solution dropwise to the amine solution at 0°C with stirring. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the diastereomeric amide mixture for HPLC analysis.
Quantitative Data
The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of this compound derivatization.
Table 1: Optimization of Esterification Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reagent | 2% H₂SO₄ in Methanol | 14% BF₃ in Methanol | Acetyl chloride in Methanol |
| Temperature | 60°C | 80°C | 50°C |
| Time | 1 hour | 30 minutes | 1.5 hours |
| Molar Excess of Reagent | >100-fold (as solvent) | ~10-fold | >100-fold (as solvent) |
| Typical Yield | >95% | >95% | >95% |
Data adapted from general procedures for fatty acid and profen esterification.
Table 2: Optimization of Silylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Reagent | BSTFA + 1% TMCS | MSTFA |
| Solvent | Acetonitrile (anhydrous) | Pyridine (anhydrous) |
| Temperature | 70°C | 60°C |
| Time | 30 minutes | 45 minutes |
| Molar Excess of Reagent | ~5-fold | ~10-fold |
| Typical Yield | >98% | >98% |
Data adapted from general procedures for the silylation of profens and other acidic compounds.[1]
Visualizations
Experimental Workflow for Derivatization and Analysis
Caption: General workflow for the derivatization of this compound.
Decision Tree for Troubleshooting Low Derivative Yield
References
- 1. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 2. Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of humidity and surfaces on the melt crystallization of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Common impurities in p-Ethylhydratropic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-Ethylhydratropic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, chemically known as 2-(4-ethylphenyl)propanoic acid, typically proceeds via a Friedel-Crafts acylation of ethylbenzene (B125841) followed by a rearrangement and hydrolysis. Based on this pathway, the most common impurities include:
-
Unreacted Starting Materials: Residual ethylbenzene and the acylating agent (e.g., 2-chloropropionyl chloride).
-
Intermediate Products: The ester intermediate, ethyl 2-(4-ethylphenyl)propionate, from incomplete hydrolysis.
-
Isomeric Byproducts: Ortho- and meta-isomers of this compound formed during the Friedel-Crafts reaction.
-
Polyalkylated Species: Products resulting from multiple alkylations of the benzene (B151609) ring.
-
Residual Catalysts: Traces of the Lewis acid catalyst (e.g., aluminum chloride) used in the Friedel-Crafts reaction.[1][2][3]
Q2: How can I remove unreacted starting materials and the intermediate ester from my crude product?
A2: A combination of acid-base extraction and recrystallization is highly effective. An acid-base extraction will separate the acidic this compound from neutral impurities like unreacted ethylbenzene and the intermediate ester. Subsequent recrystallization from a suitable solvent system will further purify the final product.
Q3: What is the best method to remove isomeric impurities?
A3: Isomeric impurities can be challenging to remove due to their similar physical properties. Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective technique for separating isomers.[4] Recrystallization can also be effective if a solvent system is found in which the desired para-isomer has significantly lower solubility than the ortho- and meta-isomers.
Q4: How do I eliminate residual metal catalysts from my final product?
A4: Residual aluminum chloride from the Friedel-Crafts reaction is typically quenched and removed during the aqueous workup and subsequent acid-base extraction. Washing the organic layer with water and a mild base will help in removing any remaining inorganic salts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Friedel-Crafts reaction. | Ensure anhydrous conditions and use a fresh, high-quality Lewis acid catalyst. Optimize reaction time and temperature. |
| Incomplete hydrolysis of the intermediate ester. | Increase the reaction time and/or temperature for the hydrolysis step. Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH). |
| Loss of product during workup. | During acid-base extraction, ensure the aqueous layer is sufficiently acidified to precipitate the carboxylic acid fully. Perform multiple extractions with the organic solvent to maximize recovery. |
Issue 2: Product Contamination with Colored Impurities
| Possible Cause | Troubleshooting Step |
| Formation of colored byproducts during the Friedel-Crafts reaction. | Perform the reaction at a lower temperature to minimize side reactions. |
| Air oxidation of phenolic impurities. | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination from starting materials. | Use high-purity starting materials. |
| Purification Step | Treatment of the crude product with activated carbon during recrystallization can help remove colored impurities. |
Data Presentation: Purification Method Efficiency
The following table summarizes the expected efficiency of common purification techniques for this compound. The data is based on typical results for structurally similar profen drugs.
| Purification Method | Impurity Type Addressed | Typical Purity Achieved | Expected Recovery | Notes |
| Acid-Base Extraction | Neutral impurities (starting materials, intermediate ester), residual catalyst. | >95% | 90-99% | Highly effective for separating acidic product from non-acidic impurities. Multiple extractions improve recovery.[5][6][7][8][9] |
| Recrystallization | Isomeric impurities, minor byproducts. | >99% | 70-90% | Solvent selection is critical. A methanol (B129727)/water mixture is often effective for profens.[10][11] |
| Preparative HPLC | Isomeric impurities, closely related structural analogs. | >99.5% | 50-80% | Best for achieving very high purity but can be costly and time-consuming for large scales. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Basification: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume of the aqueous phase should be roughly equal to the organic phase.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the product.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), which will precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection: A mixture of methanol and water is a good starting point for the recrystallization of profen drugs. The ideal solvent system will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of hot methanol to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the methanol solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[12][13]
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical flow for the removal of different impurity classes.
References
- 1. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 2. EP0990637A1 - Procede servant a preparer ketoprofene et 5-benzoyle-3-methyle-2-indolinone - Google Patents [patents.google.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. studylib.net [studylib.net]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. US4476248A - Crystallization of ibuprofen - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Preventing degradation of p-Ethylhydratropic acid in solution
This technical support center provides guidance on preventing the degradation of p-Ethylhydratropic acid in solution. The information is intended for researchers, scientists, and professionals in drug development. The advice provided is based on general chemical principles and data from structurally related compounds, and should be tailored to your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the behavior of similar phenylacetic acid derivatives, the primary factors contributing to the degradation of this compound in solution are likely pH, exposure to light, temperature, and the presence of oxidizing agents.[1] Degradation can occur through pathways such as hydrolysis (acidic or basic), oxidation, and photolysis.[2][3]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under controlled conditions. For a deuterated analogue, refrigeration at 2-8°C is recommended.[4] General best practices for similar compounds include storing solutions in tightly sealed containers, protected from light, in a cool and well-ventilated area.[1] For long-term storage, purging the container with an inert gas can also be beneficial.[1]
Q3: Are there any known incompatible substances that should be avoided when working with this compound solutions?
A3: Yes, strong oxidizing agents are listed as incompatible with a similar compound and should be avoided.[1] Reactions with strong oxidizers can lead to the degradation of the molecule. Care should also be taken with strong acids and bases, as they can catalyze hydrolysis.[2][3]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common method for monitoring the degradation of compounds like this compound is through stability-indicating high-performance liquid chromatography (HPLC) methods.[5][6] These methods can separate the parent compound from its degradation products, allowing for quantification of its stability over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of this compound concentration in solution. | Chemical Degradation: The compound may be degrading due to factors such as pH, light exposure, or temperature. | Review the solution preparation and storage conditions. Ensure the pH is controlled, the solution is protected from light, and stored at a recommended cool temperature (e.g., 2-8°C).[1][4] |
| Oxidation: Presence of oxidizing agents or dissolved oxygen in the solvent. | De-gas solvents before use. Consider adding an antioxidant to the solution (see Q5 in FAQs). Avoid contact with incompatible substances like strong oxidizing agents.[1][7] | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, peroxide, heat, light).[2][3] This will help in characterizing the unknown peaks. |
| Inconsistent results between experimental replicates. | Variable Degradation Rates: Inconsistent exposure to light, temperature fluctuations, or variations in solution pH between replicates can lead to different degradation rates. | Standardize all experimental parameters. Use a stable buffer system, protect all samples from light consistently, and maintain a constant temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A general approach to developing an HPLC method for analyzing this compound and its degradation products.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-separated from the parent peak and from each other.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under different conditions to illustrate how such data could be presented.
Table 1: Effect of pH on Stability of this compound at 25°C
| pH | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 3.0 | 99.5 | 99.1 | 98.7 |
| 5.0 | 99.8 | 99.6 | 99.4 |
| 7.0 | 98.2 | 96.5 | 94.8 |
| 9.0 | 95.1 | 90.3 | 85.6 |
Table 2: Effect of Temperature on Stability of this compound at pH 7.0
| Temperature | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 4°C | 99.9 | 99.8 | 99.7 |
| 25°C | 98.2 | 96.5 | 94.8 |
| 40°C | 92.5 | 85.6 | 78.9 |
| 60°C | 81.3 | 66.1 | 52.4 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Liquid chromatographic analysis of ethacrynic acid and degradation products in pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a stability-indicating HPLC assay method for determination of ethacrynic acid in solution formulation. HPLC-MS identification of hydrolytic and oxidative degradation products | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 7. Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity p-Ethylhydratropic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine purification protocols for high-purity p-Ethylhydratropic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Troubleshooting
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. It often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.[1]
-
Potential Cause: The cooling process is too rapid, or the solution is too concentrated.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in an insulated container.
-
"Scratching" the inside of the flask with a glass rod at the surface of the liquid can help induce nucleation and promote crystal growth.[1]
-
Question: After cooling the recrystallization solvent, no crystals have formed. What is the problem?
Answer: The failure of crystals to form is typically due to either using too much solvent or the solution being supersaturated.[2]
-
Potential Cause 1: Excessive solvent was used, meaning the solution is not saturated enough for crystals to form upon cooling.
-
Solution 1: Heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Potential Cause 2: The solution is supersaturated and requires a nucleation site to initiate crystallization.
-
Solution 2:
-
Introduce a "seed crystal" of pure this compound to the cooled solution.
-
As mentioned previously, scratch the inner surface of the flask with a glass rod.[2]
-
Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Question: The purity of my this compound did not improve significantly after recrystallization. Why?
Answer: This can happen if the chosen solvent does not have a significant difference in solubility for the desired compound and the impurities at high and low temperatures. It can also occur if the crystals form too quickly, trapping impurities within the crystal lattice.[3]
-
Potential Cause: The recrystallization solvent is not optimal, or the cooling was too rapid.
-
Solution:
-
Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.
-
Ensure a slow cooling rate to allow for the formation of pure crystals.
-
If colored impurities are present, they may be adsorbed by adding activated charcoal to the hot solution before filtration.[4]
-
Question: My final yield of this compound after recrystallization is very low. How can I improve it?
Answer: A low yield can result from several factors during the recrystallization process.[3][5]
-
Potential Cause 1: Using too much solvent, which leads to a significant amount of the product remaining in the mother liquor.[3]
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Potential Cause 2: Premature crystallization during hot filtration.
-
Solution 2: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
Potential Cause 3: Inefficient recovery of crystals from the flask.
-
Solution 3: After filtering, rinse the flask with a small amount of the ice-cold recrystallization solvent to transfer any remaining crystals to the filter.
Chromatography Troubleshooting
Question: I am seeing poor separation of this compound from its impurities during reversed-phase HPLC. How can I improve this?
Answer: Poor separation in reversed-phase chromatography for acidic compounds can often be attributed to issues with the mobile phase pH.
-
Potential Cause: The pH of the mobile phase is causing the this compound to be in its ionized (deprotonated) form, leading to poor retention and peak shape.
-
Solution: Acidify the mobile phase by adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA). A general guideline is to adjust the mobile phase pH to be at least two units below the pKa of the acidic analyte. This will ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and sharper peaks on a C18 column.
Question: My this compound is showing tailing peaks in HPLC. What could be the cause?
Answer: Peak tailing is a common issue in chromatography and can have several causes.
-
Potential Cause 1: Secondary interactions between the acidic analyte and the stationary phase.
-
Solution 1: As mentioned above, acidifying the mobile phase can help suppress these interactions.
-
Potential Cause 2: The column may be overloaded.
-
Solution 2: Reduce the concentration of the sample being injected.
-
Potential Cause 3: The column itself may be degrading or contaminated.
-
Solution 3: Try flushing the column with a strong solvent or replace the column if necessary.
Frequently Asked Questions (FAQs)
Q1: What are some common impurities that I should be aware of during the synthesis and purification of this compound?
A1: this compound is listed as "Ibuprofen Impurity N" in the European Pharmacopoeia.[6][7][8] Therefore, impurities found in ibuprofen (B1674241) synthesis are relevant. Potential impurities can arise from the starting materials, side reactions, or degradation. Common classes of impurities include:
-
Process-related impurities: These can be unreacted starting materials or byproducts from the synthesis route. For instance, if a Friedel-Crafts acylation is used, polysubstituted products can be a potential impurity.[3]
-
Degradation products: this compound can degrade under certain conditions (e.g., heat, light, or reactive excipients) to form other compounds.[9][10]
-
Structurally related impurities: These can include isomers or analogs with different alkyl substituents on the phenyl ring.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: The ideal solvent system will depend on the specific impurities present. However, for aromatic carboxylic acids, common solvent choices that can be explored include:
-
Aqueous ethanol (B145695) or methanol
-
A mixture of toluene and petroleum ether
-
Acetic acid[9] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for determining the purity of this compound and quantifying impurities.[11][12] A reversed-phase method with a C18 column and a UV detector is typically employed. Other techniques that can be used to characterize the purified compound include:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a potential solvent dropwise and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
General Reversed-Phase HPLC Protocol
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any more non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Quantitative Data Summary
| Purification Method | Solvent/Mobile Phase System | Starting Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Recrystallization | Ethanol/Water (e.g., 80:20) | e.g., 95.0 | e.g., 99.5 | e.g., 85 | e.g., White crystalline solid |
| Recrystallization | Toluene | e.g., 95.0 | e.g., 99.2 | e.g., 80 | e.g., Needle-like crystals |
| Column Chromatography | Silica Gel, Hexane:Ethyl Acetate | e.g., 90.0 | e.g., 99.8 | e.g., 70 | e.g., Good separation of impurities |
| Preparative HPLC | C18, Acetonitrile/Water with 0.1% TFA | e.g., 98.0 | e.g., >99.9 | e.g., 60 | e.g., High purity but lower yield |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 3. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2RS)-2-(4-Ethylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]
- 8. Ibuprofen Impurity N - (2RS)-2-(4-Ethylphenyl)propionic acid, (2RS)-2-(4-Ethylphenyl)propanoic acid [sigmaaldrich.com]
- 9. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Minimizing side reactions in the synthesis of p-Ethylhydratropic acid
Welcome to the technical support center for the synthesis of p-Ethylhydratropic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategies for this compound start from p-ethylacetophenone. Key transformations include:
-
Willgerodt-Kindler Reaction: This one-pot reaction converts p-ethylacetophenone to a thiomorpholide derivative, which is then hydrolyzed to the desired carboxylic acid.
-
Darzens Condensation: This reaction involves the condensation of p-ethylacetophenone with an α-haloester to form an α,β-epoxy ester (glycidic ester), which is subsequently hydrolyzed and decarboxylated.
-
Grignard Reaction: This route involves the reaction of p-ethylacetophenone with a methyl Grignard reagent to form a tertiary alcohol, followed by oxidation to the carboxylic acid.
Q2: What is the primary precursor for the synthesis of this compound?
A2: The primary and most common precursor is p-ethylacetophenone (also known as 1-(4-ethylphenyl)ethanone).[1] This starting material is commercially available and can be synthesized via Friedel-Crafts acylation of ethylbenzene (B125841).
Q3: What are the critical parameters to control during the synthesis to minimize side reactions?
A3: Key parameters to control to minimize side reactions include reaction temperature, stoichiometry of reactants, choice of solvent and catalyst, and reaction time. Precise control of these variables is crucial for maximizing the yield of this compound and simplifying purification.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound.
Route 1: Friedel-Crafts Acylation of Ethylbenzene to p-Ethylacetophenone
The synthesis of the key intermediate, p-ethylacetophenone, is typically achieved through the Friedel-Crafts acylation of ethylbenzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Issue 1: Low yield of p-ethylacetophenone and formation of multiple products.
-
Possible Cause: Polysubstitution, where more than one acyl group is introduced onto the aromatic ring.[2] This can occur if the reaction conditions are too harsh or if the activated product reacts further. Another possibility is the formation of the ortho isomer (o-ethylacetophenone) as a side product.
-
Troubleshooting:
-
Control Temperature: Maintain a low reaction temperature to improve selectivity for the para-product and reduce the rate of side reactions.
-
Stoichiometry: Use a stoichiometric amount of the Lewis acid catalyst. Unlike Friedel-Crafts alkylation, acylation requires at least one molar equivalent of the catalyst for each carbonyl group in the acylating agent.[3]
-
Order of Addition: Add the acylating agent slowly to the mixture of ethylbenzene and the Lewis acid to maintain a low concentration of the reactive acylium ion.
-
Issue 2: Difficulty in purifying p-ethylacetophenone.
-
Possible Cause: Presence of unreacted starting materials and isomeric byproducts.
-
Troubleshooting:
-
Work-up: After the reaction, a careful aqueous work-up is necessary to decompose the catalyst-ketone complex.
-
Purification Techniques: Utilize fractional distillation under reduced pressure to separate the desired p-ethylacetophenone from lower-boiling starting materials and the higher-boiling ortho isomer.
-
Route 2: Willgerodt-Kindler Reaction of p-Ethylacetophenone
This reaction converts the acetyl group of p-ethylacetophenone into a thioamide, which is then hydrolyzed to this compound.
Issue 1: Low yield of the desired carboxylic acid and formation of a complex mixture.
-
Possible Cause: Incomplete reaction, formation of the amide as a side product during the initial reaction, or difficulties in the hydrolysis of the intermediate thioamide. The formation of the corresponding carboxylic acid is a known side reaction resulting from the hydrolysis of the amide.[4][5]
-
Troubleshooting:
-
Reaction Conditions: Optimize the reaction temperature and time. Microwave-assisted heating has been shown to improve yields and reduce reaction times.
-
Catalyst: The use of a phase-transfer catalyst (PTC) like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) can significantly decrease reaction time and improve yield.
-
Solvent: While the reaction can be run solvent-free, using a high-boiling solvent like morpholine (B109124) (which also acts as a reactant) or an ionic liquid can lead to cleaner reactions.[6]
-
Hydrolysis: Ensure complete hydrolysis of the intermediate thioamide to the carboxylic acid by using appropriate acidic or basic conditions and sufficient reaction time.
-
Quantitative Data: Optimizing the Willgerodt-Kindler Reaction
The following table summarizes the effect of different catalysts and conditions on the yield of the thioamide intermediate, which is a precursor to this compound.
| Catalyst/Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Solvent-free | Microwave | 0.07 | Good |
| Sulfated tungstate | Solvent-free | N/A | N/A | High |
| [bmim]BF4 | Ionic Liquid | N/A | N/A | High |
| None | Water | 80 | 3 | Moderate |
| Montmorillonite K10 | DMF | N/A | N/A | Improved |
Data adapted from various sources on the Willgerodt-Kindler reaction of aryl ketones.[6][7]
Route 3: Darzens Condensation of p-Ethylacetophenone
This route involves the formation of an α,β-epoxy ester (glycidic ester) from p-ethylacetophenone and an α-haloester, followed by hydrolysis and decarboxylation.
Issue 1: Low yield of the glycidic ester and formation of byproducts.
-
Possible Cause: Side reactions such as the formation of unidentified byproducts, especially when using a strong base.[8] The presence of unreacted ketone and ester is also common.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like phosphazene bases have been shown to give nearly quantitative yields under mild conditions with no side products.[8] Other common bases include sodium ethoxide and sodium amide.
-
Solvent: Aprotic solvents of low polarity can help minimize the hydrolysis of the product. Acetonitrile, DCM, and THF have been successfully used.[8]
-
Temperature Control: Maintain a low temperature during the addition of the base to control the exothermic reaction.
-
Quantitative Data: Solvent Effects in the Darzens Reaction
The choice of solvent can significantly impact the reaction time and yield of the glycidic ester.
| Solvent | Dielectric Constant (ε) | Time (h) | Yield (%) |
| Acetonitrile | 37.5 | 6 | 92 |
| Dichloromethane | 8.93 | 12 | 90 |
| Tetrahydrofuran (THF) | 7.58 | 24 | 83 |
| Toluene | 2.38 | 48 | 66 |
Data for the Darzens reaction of methyl chloroacetate (B1199739) with 4-bromobenzaldehyde (B125591) using a phosphazene base.[8]
Experimental Protocol: Darzens Condensation
A general procedure for the Darzens condensation is as follows:
-
Suspend a mixture of the aldehyde/ketone (e.g., p-ethylacetophenone, 5.0 mmol) and α-chloroester (6.0 mmol) in a suitable solvent like THF (10 ml).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the base (6.0 mmol) to the reaction mixture.
-
Continue stirring for a specified period (e.g., 24 hours) at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[9]
Purification of this compound
Issue: Difficulty in obtaining high-purity this compound.
-
Possible Cause: Presence of unreacted starting materials, side products from the synthesis, and potentially stereoisomers.
-
Troubleshooting:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[10] The choice of solvent is crucial; the desired compound should be soluble at high temperatures and insoluble at low temperatures.
-
Chromatography: Column chromatography (e.g., silica (B1680970) gel) or preparative high-performance liquid chromatography (HPLC) can be used for high-purity separation.[11]
-
Analytical Techniques: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities, which can help in selecting the appropriate purification method.[1][12][13][14][15]
-
Visualizing Reaction Pathways
Main Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the main synthetic pathway from ethylbenzene to this compound and highlights potential points where side reactions can occur.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. soachim.info [soachim.info]
- 8. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Purification of erucic acid by preparative high-performance liquid chromatography and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
Validation & Comparative
A Comparative Analysis of Ibuprofen and its Impurity, p-Ethylhydratropic Acid: Efficacy and a Proposed Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241), and its process-related impurity, p-Ethylhydratropic acid. While extensive data exists for ibuprofen's efficacy and mechanism of action, this compound remains largely uncharacterized. This document summarizes the known pharmacological profile of ibuprofen and proposes a comprehensive experimental framework to elucidate the potential anti-inflammatory and analgesic properties of this compound, thereby offering a roadmap for future research in this area.
Ibuprofen: A Well-Defined Anti-Inflammatory Agent
Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used NSAID with a long history of clinical efficacy in treating pain, inflammation, and fever.[1] Its therapeutic effects are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]
Mechanism of Action
Ibuprofen's primary mechanism of action involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, ibuprofen effectively reduces the synthesis of these pro-inflammatory molecules. Ibuprofen is a non-selective inhibitor, meaning it targets both COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1]
dot
References
Understanding and Evaluating p-Ethylhydratropic Acid Cross-Reactivity in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of compounds like p-Ethylhydratropic acid in immunoassays is critical for accurate and reliable results. While specific quantitative cross-reactivity data for this compound in commercially available immunoassays is not readily found in publicly available literature, this guide provides a framework for evaluating such potential interactions. It outlines the principles of immunoassay cross-reactivity, presents detailed experimental protocols for its assessment, and offers a comparative data structure for analysis.
Principles of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. However, substances with similar chemical structures to the target analyte can sometimes bind to the antibody, leading to a phenomenon known as cross-reactivity.[1][2] This can result in false-positive results or an overestimation of the target analyte's concentration. The degree of cross-reactivity is dependent on the specificity of the antibody and the structural similarity between the target analyte and the potentially cross-reacting compound.
This compound, a metabolite of certain nonsteroidal anti-inflammatory drugs (NSAIDs), shares structural similarities with other profen drugs. Therefore, its potential to cross-react in immunoassays designed to detect these related compounds is a valid concern. The extent of this cross-reactivity is not an intrinsic property of the antibody alone but can be influenced by the immunoassay format and the concentrations of the reagents used.[2]
Comparative Analysis of Potential Cross-Reactivity
Due to the absence of specific published data for this compound, the following table is presented as a template for how cross-reactivity data should be structured and interpreted. The values presented are hypothetical and for illustrative purposes only. The key metric for quantifying cross-reactivity is often the IC50 value, which is the concentration of the analyte that causes a 50% inhibition of the signal in a competitive immunoassay. Percentage cross-reactivity is then calculated relative to the IC50 of the target analyte.
Hypothetical Cross-Reactivity Data for an Ibuprofen Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Ibuprofen (Target) | 50 | 100% |
| This compound | 500 | 10% |
| Naproxen | 1000 | 5% |
| Ketoprofen | 800 | 6.25% |
| Flurbiprofen | 250 | 20% |
Calculation of % Cross-Reactivity:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of this compound in a specific immunoassay, a systematic experimental approach is required. The following outlines a typical protocol for a competitive enzyme-linked immunosorbent assay (ELISA).
Objective:
To determine the percentage cross-reactivity of this compound in a competitive ELISA designed for a structurally related NSAID (e.g., Ibuprofen).
Materials:
-
ELISA kit for the target NSAID (e.g., Ibuprofen ELISA Kit)
-
This compound standard
-
Drug-free urine or buffer for sample preparation
-
Microplate reader
-
Precision pipettes and disposable tips
Procedure:
-
Preparation of Standards and Cross-Reactant Solutions:
-
Prepare a series of calibration standards of the target analyte (e.g., Ibuprofen) in the assay buffer or drug-free urine, following the manufacturer's instructions.
-
Prepare a serial dilution of this compound in the same matrix, covering a wide range of concentrations.
-
-
Immunoassay Procedure:
-
Follow the protocol provided with the ELISA kit. This typically involves:
-
Adding standards, controls, and this compound dilutions to the antibody-coated microplate wells.
-
Adding the enzyme-conjugated target analyte.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating for color development.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the target analyte standards.
-
Determine the IC50 value for the target analyte from the standard curve.
-
Using the same standard curve, determine the concentration of this compound that produces a 50% inhibition of the signal (its IC50).
-
Calculate the percentage cross-reactivity using the formula mentioned above.
-
Visualizing the Immunoassay Workflow
The following diagram illustrates the general workflow for a competitive immunoassay used to assess cross-reactivity.
Caption: Workflow for determining immunoassay cross-reactivity.
Logical Relationship in Competitive Immunoassays
The principle of a competitive immunoassay relies on the competition between the unlabeled analyte (from the sample) and a labeled analyte for a limited number of antibody binding sites. The signal produced is inversely proportional to the concentration of the analyte in the sample.
References
Introduction
Quantitative Cytotoxicity Data
The cytotoxic effects of the selected compounds have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies. The data presented below is a compilation from multiple in vitro studies.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| p-Coumaric acid (p-CA) | A375 (Human Melanoma) | CCK-8 | ~3.1 mM (24h) | [1] |
| B16 (Mouse Melanoma) | CCK-8 | 4.1 mM (24h) | [1] | |
| Neuroblastoma (N2a) | Not Specified | 150 µmol/L (72h) | [2][3] | |
| Ethyl p-methoxycinnamate (EPMC) | B16F10 (Mouse Melanoma) | Reporter Assay | 88.7 µM | [4] |
| HSC-4 (Oral Cancer) | MTT | 0.032 mg/mL | [5] | |
| B16 (Melanoma) | Presto Blue | 97.09 µg/mL | [6] | |
| CL-6 (Cholangiocarcinoma) | MTT | 78.41 µg/mL | ||
| HuCCT1 (Cholangiocarcinoma) | MTT | 100.76 µg/mL | ||
| MCF-7 (Breast Cancer) | MTT | IC50 values range from 0.00215 to 360 µg/mL | [7] | |
| Ethacrynic acid (EA) Derivatives | MDA-MB-468 (Breast Cancer) | MTT | 1.13 - 2.51 µM | [8][9] |
| MCF7 (Breast Cancer) | MTT | 1.13 - 2.51 µM | [8][9] | |
| HL60 (Promyelocytic Leukemia) | Not Specified | 0.86 - 2.37 µM | [10] | |
| HCT116 (Colon Carcinoma) | Not Specified | IC50 > 1 µM | [10] | |
| Primary CLL cells | Not Specified | 8.56 +/- 3 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation at 37°C and 5% CO₂, expose the cells to various concentrations of the test compound.
-
MTT Addition: Following the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used to reduce background noise.[12]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[15][16]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[17]
-
Supernatant Collection: After the incubation period, centrifuge the plate at approximately 400 x g for 5 minutes.[17]
-
Enzymatic Reaction: Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[17]
-
Reagent Addition: Add 100 µL of the LDH reaction solution, which contains a substrate and a tetrazolium salt, to each well.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17] The amount of color formed is proportional to the amount of LDH released.[16]
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate experimental and biological processes.
Caption: Workflow for a typical in vitro cytotoxicity experiment.
Studies on p-Coumaric acid suggest that its cytotoxic effects can be mediated through the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[3] This pathway involves the release of mitochondrial proteins that activate a cascade of caspases, ultimately leading to programmed cell death.[18][19]
Caption: Intrinsic apoptosis pathway induced by p-Coumaric acid.
References
- 1. The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of p-Coumaric acid on neuroblastoma, N2a cell via generation of reactive oxygen species leading to dysfunction of mitochondria inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournal.yarsi.ac.id [academicjournal.yarsi.ac.id]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro cytotoxic, antioxidant, hemolytic and cytoprotective potential of promising ethacrynic acid derivatives | Moroccan Journal of Chemistry [revues.imist.ma]
- 10. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethacrynic Acid Exhibits Selective Toxicity to Chronic Lymphocytic Leukemia Cells by Inhibition of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Head-to-head comparison of p-Ethylhydratropic acid and naproxen in preclinical models
A Comparative Analysis of Two Propionic Acid NSAIDs: Ibuprofen (B1674241) as a Surrogate for p-Ethylhydratropic Acid
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), propionic acid derivatives stand as a cornerstone for managing pain and inflammation. This guide provides a head-to-head preclinical comparison of naproxen (B1676952) and this compound. Due to the limited availability of preclinical data for this compound, a known impurity of ibuprofen, this comparison utilizes ibuprofen as a representative and structurally similar compound from the same chemical class. This substitution allows for a robust, data-driven analysis of their respective preclinical profiles, offering valuable insights for researchers, scientists, and drug development professionals.
Naproxen and ibuprofen are widely used NSAIDs that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[1][2] Their efficacy and safety profiles, however, exhibit nuances that are critical for preclinical assessment and clinical application. This guide delves into their comparative anti-inflammatory and analgesic activities, gastrointestinal toxicity, and their inhibitory effects on COX-1 and COX-2 enzymes.
Quantitative Comparison of Preclinical Efficacy and Safety
The following tables summarize the key quantitative data from various preclinical models, providing a direct comparison of the pharmacological profiles of ibuprofen and naproxen.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| Ibuprofen | 13 - 18 | 20 - 35 | ~1.1 - 2.7 |
| Naproxen | 5 - 10 | 8 - 15 | ~1.6 - 1.5 |
Note: IC50 values can vary between different assay systems and experimental conditions. The data presented are representative values from in vitro studies.
Table 2: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema (Rat)
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| Ibuprofen | 100 | ~55% |
| Naproxen | 10 | ~45% |
Note: The percentage of inhibition is typically measured a few hours after carrageenan administration.
Table 3: Analgesic Activity in Acetic Acid-Induced Writhing Test (Mouse)
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| Ibuprofen | 10 - 32 | Significant inhibition |
| Naproxen | 3.2 - 10 | Significant inhibition |
Note: This test is a model of visceral pain.
Table 4: Gastrointestinal Toxicity (Rat)
| Compound | Dose (mg/kg) | Ulcer Index (or similar metric) |
| Ibuprofen | 100 - 200 | Dose-dependent increase in GI permeability |
| Naproxen | High Doses | Significant gastric damage |
Note: Gastrointestinal toxicity is a known class effect of NSAIDs and is dose-dependent.[3] The risk of upper gastrointestinal bleeding or perforation is generally considered higher for naproxen than for ibuprofen.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this comparison.
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound in vivo.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (ibuprofen or naproxen) or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate the peripheral analgesic activity of a compound.
-
Animal Model: Swiss albino mice (20-25g) are commonly used.
-
Procedure:
-
Animals are fasted for a few hours before the experiment.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the drug-treated group.
Gastrointestinal Ulceration Assay
This assay assesses the common side effect of NSAIDs on the gastric mucosa.
-
Animal Model: Wistar rats (180-220g) are typically used.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
The test compound is administered orally at a high dose.
-
After a set period (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for the presence of ulcers, and the severity is scored based on the number and size of the lesions (Ulcer Index).
-
-
Data Analysis: The Ulcer Index is calculated based on a scoring system. For example, a score of 1 for hyperemia, 2 for a single small ulcer, 3 for multiple small ulcers, etc. The total score for each stomach is then averaged across the group.
Visualizing the Mechanisms and Workflows
To better understand the underlying pharmacology and experimental processes, the following diagrams have been generated.
Caption: The Cyclooxygenase (COX) signaling pathway and points of NSAID inhibition.
Caption: A typical experimental workflow for the preclinical evaluation of NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.macalester.edu [digitalcommons.macalester.edu]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation for p-Ethylhydratropic Acid in Plasma
Comparative Overview of Sample Preparation Methods
The accurate quantification of p-Ethylhydratropic acid in plasma necessitates an efficient extraction from the biological matrix, minimizing interference and matrix effects. The two most common approaches for small acidic molecules are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and straightforward method involving the addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to denature and precipitate proteins.[1][2] While efficient for high-throughput analysis, it may result in less clean extracts compared to SPE, potentially leading to matrix effects in the LC-MS/MS analysis.[1]
-
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner sample preparation by utilizing a stationary phase to retain the analyte of interest while interferences are washed away.[3] For an acidic compound like this compound, a mixed-mode or polymer-based sorbent is often effective. Although more time-consuming and costly than PPT, SPE typically yields higher recovery and reduces matrix effects, leading to improved assay sensitivity and robustness.[3]
The choice between PPT and SPE depends on the desired sensitivity, throughput, and the complexity of the plasma matrix. For early-stage discovery studies, the speed of PPT may be advantageous, while for later-stage clinical trials requiring higher precision and accuracy, SPE is often the preferred method.
Proposed Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.
Chromatographic Conditions: A reversed-phase separation on a C18 column is the most common approach for acidic compounds.[2][4] A gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed to achieve good peak shape and resolution.
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative ion mode, which is generally more sensitive for acidic compounds. The MRM transitions would need to be optimized for this compound and a suitable internal standard.
Performance Characteristics: A Comparative Summary
The following table summarizes the expected performance characteristics of a validated bioanalytical method for this compound, based on data from validated methods for similar acidic analytes.
| Validation Parameter | Protein Precipitation (PPT) Method | Solid-Phase Extraction (SPE) Method | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 20 ng/mL | 0.5 - 5 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% |
| Intra-day Precision (%RSD) | < 10% | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±15% (±20% at LLOQ) |
| Recovery | 80 - 95% | > 90% | Consistent, precise, and reproducible |
| Matrix Effect | Potential for ion suppression/enhancement | Minimized | Within acceptable limits |
Experimental Protocols
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample, pre-treated with an equal volume of 2% phosphoric acid.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
The validation of the bioanalytical method should be performed according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following parameters must be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.
-
Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels spanning the expected range of concentrations in the study samples.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.
-
Recovery: Compare the analyte peak area from extracted samples to that of unextracted standards to determine the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
-
Stability: Assess the stability of the analyte in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizations
Caption: Comparative workflow of sample preparation methods.
Caption: Logical flow of the bioanalytical method validation process.
References
- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Gastrointestinal Side Effects of p-Ethylhydratropic Acid and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gastrointestinal (GI) side effects associated with p-Ethylhydratropic acid and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct research on the GI toxicity of this compound, an impurity of ibuprofen (B1674241), this comparison relies on established data for ibuprofen and other relevant NSAIDs to infer its potential side-effect profile.[1] The information presented herein is intended to support preclinical research and drug development efforts by providing a framework for evaluating the GI safety of new chemical entities.
Introduction to NSAID-Induced Gastrointestinal Toxicity
NSAIDs are a cornerstone in the management of pain and inflammation. However, their therapeutic benefits are often counterbalanced by a significant risk of gastrointestinal complications, ranging from dyspepsia to life-threatening events like ulceration, bleeding, and perforation.[2][3] The primary mechanism underlying these adverse effects is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1, which is crucial for maintaining the integrity of the gastrointestinal mucosa.[4] Inhibition of COX-1 leads to a reduction in the synthesis of gastroprotective prostaglandins.
Comparative Overview of Gastrointestinal Side Effects
Table 1: Relative Risk of Upper Gastrointestinal Complications with Various NSAIDs
| NSAID | Relative Risk (RR) of Upper GI Complications (Compared to Non-users) |
| Ibuprofen | Low Risk (RR < 2) |
| Aspirin | Dose-dependent risk, generally higher than ibuprofen |
| Naproxen | Moderate Risk (RR 2 to < 4) |
| Diclofenac | Moderate Risk (RR 2 to < 4) |
| Indomethacin | High Risk (RR > 4) |
| Celecoxib (COX-2 selective) | Lower risk than non-selective NSAIDs |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Actual risk can vary based on dose, duration of use, and patient-specific factors.
Signaling Pathways in NSAID-Induced Gastrointestinal Damage
The gastrointestinal damage induced by NSAIDs is a multifactorial process involving both systemic and topical effects. The primary systemic effect is the inhibition of COX enzymes, leading to prostaglandin (B15479496) depletion. This, in turn, compromises several protective mechanisms of the GI mucosa.
Caption: Signaling pathway of NSAID-induced gastric damage.
Experimental Protocols for Assessing Gastrointestinal Side Effects
Standardized in vivo models are essential for the preclinical evaluation of NSAID-induced gastrointestinal toxicity. Below are detailed methodologies for assessing gastric and intestinal damage.
Protocol 1: NSAID-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the ulcerogenic potential of a test compound in the stomach.
Materials:
-
Wistar rats (180-220 g)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Indomethacin, 20 mg/kg)
-
Vehicle (e.g., 1% Carboxymethylcellulose)
-
Dissecting microscope
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Administer the test compound or positive control orally.
-
Four hours after administration, euthanize the rats by cervical dislocation.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers under a dissecting microscope.
-
Score the ulcers based on their number and severity. The ulcer index can be calculated using a standardized scoring system.
Table 2: Ulcer Scoring System
| Score | Description |
| 0 | No ulcer |
| 1 | Superficial ulcers |
| 2 | Deep ulcers |
| 3 | Perforations |
Protocol 2: NSAID-Induced Enteropathy Model in Mice
This model assesses damage to the small intestine, which is a common site of NSAID-induced injury.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Test compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle
-
Formalin solution (10%)
-
Hematoxylin and eosin (B541160) (H&E) stain
Procedure:
-
Administer the test compound or positive control orally or subcutaneously.
-
Repeat the administration for 3-5 consecutive days.
-
On the final day, euthanize the mice.
-
Excise the small intestine and measure its length.
-
Fix a section of the small intestine in 10% formalin for histopathological analysis.
-
Embed the fixed tissue in paraffin, section, and stain with H&E.
-
Evaluate the intestinal sections microscopically for signs of damage, including villous atrophy, inflammation, and ulceration.
Caption: Experimental workflow for evaluating NSAID-induced GI toxicity.
Conclusion
The gastrointestinal side effects of this compound have not been extensively studied. However, as a structural analog and known impurity of ibuprofen, it is prudent to assume a similar potential for GI toxicity. The risk is likely influenced by its COX-1/COX-2 selectivity profile, which remains to be fully characterized. The experimental protocols outlined in this guide provide a robust framework for conducting preclinical safety assessments of this compound and other novel anti-inflammatory compounds. Further research is warranted to definitively establish the gastrointestinal safety profile of this compound and to develop safer NSAID alternatives.
References
- 1. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 2. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 3. Ibuprofen and gastrointestinal safety: a dose-duration-dependent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
Efficacy comparison between enantiomers of p-Ethylhydratropic acid
Currently, there is a notable lack of publicly available scientific literature directly comparing the efficacy of the (S)- and (R)-enantiomers of p-Ethylhydratropic acid. While the principle of enantioselectivity is well-established in pharmacology, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, specific experimental data for the individual enantiomers of this compound remains elusive.
This compound has been identified as an impurity of the common NSAID, Ibuprofen. It is known to be an inhibitor of COX-1, a key enzyme in the prostaglandin (B15479496) synthesis pathway which is involved in inflammation and pain. However, detailed studies differentiating the inhibitory potency and potential therapeutic effects of its stereoisomers, the (S)- and (R)-forms, are not available in the reviewed scientific literature.
The Principle of Enantioselectivity in NSAIDs
For many chiral NSAIDs, it has been demonstrated that one enantiomer is significantly more active than the other. For instance, (S)-Ibuprofen is the enantiomer primarily responsible for the anti-inflammatory effects of racemic Ibuprofen, exhibiting a much stronger inhibition of COX enzymes compared to its (R)-counterpart. This difference in activity is attributed to the specific three-dimensional arrangement of the molecules, which dictates how they interact with the active site of the target enzyme. It is plausible that a similar structure-activity relationship exists for the enantiomers of this compound, but this has not been experimentally verified.
Future Research Directions
To elucidate the comparative efficacy of this compound enantiomers, further research is required. Key experimental investigations would include:
-
Enantioselective Synthesis: Development of methods to synthesize and isolate pure (S)- and (R)-p-Ethylhydratropic acid.
-
In Vitro Enzyme Inhibition Assays: Determination of the half-maximal inhibitory concentrations (IC50) of each enantiomer against COX-1 and COX-2 enzymes to assess their potency and selectivity.
-
Cell-Based Assays: Evaluation of the anti-inflammatory effects of each enantiomer in relevant cell models, such as measuring the inhibition of prostaglandin production in response to inflammatory stimuli.
-
In Vivo Animal Models: Assessment of the analgesic and anti-inflammatory activity of the individual enantiomers in established animal models of pain and inflammation.
Without such dedicated studies, a direct comparison of the efficacy of (S)- and (R)-p-Ethylhydratropic acid remains speculative. The following sections, which would typically contain detailed experimental data, protocols, and pathway diagrams, cannot be populated due to the absence of specific research on this topic.
Data Presentation
No quantitative data is available for comparison.
Experimental Protocols
No specific experimental protocols are available for the comparison of this compound enantiomers.
Signaling Pathways
No specific signaling pathways have been elucidated for the individual enantiomers of this compound.
Safety Operating Guide
Essential Safety and Operational Guide for Handling p-Ethylhydratropic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of p-Ethylhydratropic acid (also known as 2-(4-ethylphenyl)propanoic acid), including detailed personal protective equipment (PPE) requirements, operational procedures, and a disposal plan.
Hazard Summary: this compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before each use. Change gloves frequently and when contaminated. |
| Body | Laboratory coat or chemical-resistant apron. | Provides a barrier against accidental spills and skin contact. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | Ensures airborne concentrations are kept below exposure limits. |
Operational Plan: Step-by-Step Handling Workflow
Following a standardized workflow minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound before starting any new procedure.
-
-
Handling:
-
Work in a well-ventilated fume hood, especially when handling the powdered form or when there is a potential for aerosol generation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The following diagram illustrates the standard operational workflow for handling this compound:
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[2]
-
-
Disposal Procedure:
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
